molecular formula C15H17OP B14463967 Methylbis(2-methylphenyl)oxo-lambda~5~-phosphane CAS No. 66568-24-9

Methylbis(2-methylphenyl)oxo-lambda~5~-phosphane

Cat. No.: B14463967
CAS No.: 66568-24-9
M. Wt: 244.27 g/mol
InChI Key: TVRNZFKPSGDZCQ-UHFFFAOYSA-N
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Description

Methylbis(2-methylphenyl)oxo-lambda~5~-phosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to two 2-methylphenyl groups and one methyl group, with an oxo group attached to the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylbis(2-methylphenyl)oxo-lambda~5~-phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For example, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine oxide . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methylbis(2-methylphenyl)oxo-lambda~5~-phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.

    Reduction: It can be reduced to form lower oxidation state phosphorus compounds.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can lead to a variety of functionalized phosphorus compounds.

Scientific Research Applications

Methylbis(2-methylphenyl)oxo-lambda~5~-phosphane has several scientific research applications, including:

    Chemistry: Used as a ligand in transition metal catalysis and organocatalysis.

    Biology: Investigated for its potential role in biological systems and as a probe for studying phosphorus-containing biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which Methylbis(2-methylphenyl)oxo-lambda~5~-phosphane exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The molecular targets include transition metals, and the pathways involved often relate to the formation of metal-phosphorus complexes that facilitate various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methylbis(2-methylphenyl)oxo-lambda~5~-phosphane include other organophosphorus compounds such as:

  • Triphenylphosphine oxide
  • Dimethylphenylphosphine oxide
  • Diphenylmethylphosphine oxide

Uniqueness

This compound is unique due to its specific substitution pattern on the phosphorus atom, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in certain catalytic applications where other phosphine oxides may not perform as effectively.

Properties

CAS No.

66568-24-9

Molecular Formula

C15H17OP

Molecular Weight

244.27 g/mol

IUPAC Name

1-methyl-2-[methyl-(2-methylphenyl)phosphoryl]benzene

InChI

InChI=1S/C15H17OP/c1-12-8-4-6-10-14(12)17(3,16)15-11-7-5-9-13(15)2/h4-11H,1-3H3

InChI Key

TVRNZFKPSGDZCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1P(=O)(C)C2=CC=CC=C2C

Origin of Product

United States

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